molecular formula C8H5F3O3S B6282938 2-trifluoromethanesulfinylbenzoic acid CAS No. 79676-57-6

2-trifluoromethanesulfinylbenzoic acid

Cat. No.: B6282938
CAS No.: 79676-57-6
M. Wt: 238.19 g/mol
InChI Key: MTEJDYCESKKPRC-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfinylbenzoic acid is an organic compound with the molecular formula C8H5F3O3S. It is characterized by the presence of a trifluoromethanesulfinyl group attached to a benzoic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-trifluoromethanesulfinylbenzoic acid typically involves the introduction of the trifluoromethanesulfinyl group to a benzoic acid derivative. One common method includes the reaction of benzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and reagent concentrations, to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethanesulfinylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethylbenzoic acid, and various substituted benzoic acid derivatives .

Scientific Research Applications

2-Trifluoromethanesulfinylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-trifluoromethanesulfinylbenzoic acid involves its interaction with molecular targets through its trifluoromethanesulfinyl group. This group is highly electron-withdrawing, which enhances the compound’s reactivity and ability to form stable complexes with various substrates. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the compound’s unique electronic properties .

Comparison with Similar Compounds

Uniqueness: 2-Trifluoromethanesulfinylbenzoic acid is unique due to its trifluoromethanesulfinyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in reactions requiring strong electron-withdrawing groups and in applications where stability and resistance to degradation are crucial .

Properties

CAS No.

79676-57-6

Molecular Formula

C8H5F3O3S

Molecular Weight

238.19 g/mol

IUPAC Name

2-(trifluoromethylsulfinyl)benzoic acid

InChI

InChI=1S/C8H5F3O3S/c9-8(10,11)15(14)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)

InChI Key

MTEJDYCESKKPRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)C(F)(F)F

Purity

95

Origin of Product

United States

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